3-cyclopropyl-1,2-thiazole-5-carboxylic acid
Description
3-Cyclopropyl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid moiety at the 5-position. Thiazole derivatives are widely studied for their roles in pharmaceuticals and materials science due to their stability, reactivity, and ability to engage in hydrogen bonding .
Properties
CAS No. |
1781933-78-5 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3-Cyclopropyl-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-cyclopropyl-1,2-thiazole-5-carboxylic acid with its structural analogs:
*Estimated based on structural analogs.
Key Observations :
- Polarity: The methoxy derivative (C₅H₅NO₃S) exhibits higher polarity than the methyl or cyclopropyl analogs, influencing solubility and pharmacokinetics .
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-fluorophenyl) increase molecular weight and bulk, which may improve binding affinity in drug-receptor interactions but reduce solubility .
Biological Activity
3-Cyclopropyl-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiazole ring with a cyclopropyl substituent and a carboxylic acid group. Its molecular formula is . The unique structural characteristics contribute to its biological activity, particularly in interactions with enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. The thiazole moiety enhances its ability to interact with biological targets, modulating enzyme activity crucial for microbial survival.
Anticancer Effects
The compound has shown promising anticancer properties , particularly in inhibiting the growth of several cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells by altering critical signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, thereby inhibiting their function. Notably, it has been identified as an inhibitor of xanthine oxidase, an enzyme implicated in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation, contributing to its therapeutic effects.
Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various thiazole derivatives, this compound was found to have an IC50 value of approximately 10 µM against HepG2 liver cancer cells. This suggests a significant potential for development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another study tested the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals the unique biological profile of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | Contains a cyclopropyl group | Exhibits antimicrobial properties; different thiazole positioning affects reactivity. |
| 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde | Aldehyde instead of carboxylic acid | Known for its role in drug synthesis; different functional group impacts biological activity. |
| Thiazole-4-carbaldehyde | Aldehyde functional group | Used in various therapeutic contexts; different substituents influence reactivity. |
The distinct combination of the cyclopropyl group and the specific positioning of the carboxylic acid within the thiazole ring enhances the reactivity and specificity of this compound compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
